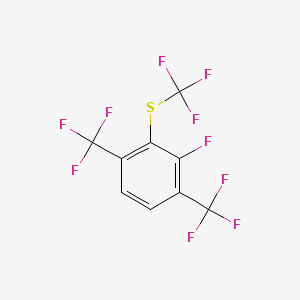
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene: is an organic compound characterized by the presence of trifluoromethyl, fluoro, and trifluoromethylthio groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene typically involves multiple steps, starting with the introduction of trifluoromethyl groups onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide and a strong base. The subsequent introduction of the fluoro and trifluoromethylthio groups can be accomplished through nucleophilic substitution reactions using appropriate fluorinating and thiolating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
Chemistry: 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it valuable in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethyl and fluoro groups on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene involves interactions with molecular targets through its functional groups. The trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. The trifluoromethylthio group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 1,4-Bis(trifluoromethyl)benzene
- 2,4,6-Trifluoromethylbenzene
- 1,3,5-Trifluoromethylbenzene
Uniqueness: 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl, fluoro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing capability and enhanced stability, making it valuable for specific applications in materials science and pharmaceuticals.
生物活性
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene, with the chemical formula C9H2F10S and CAS number 1805406-82-9, is a highly fluorinated aromatic compound. Its unique molecular structure, characterized by multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring, imparts significant chemical stability and distinctive physical properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its potential applications.
The compound's structure enhances its lipophilicity, which is crucial for membrane permeability and interaction with intracellular targets. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H2F10S |
| Molecular Weight | 332.16 g/mol |
| Density | 1.62 g/cm³ (predicted) |
| Boiling Point | 134.7 °C (predicted) |
| Purity | NLT 98% |
Biological Activity
Recent studies have revealed several aspects of the biological activity of this compound:
1. Interaction with Biological Targets
Research indicates that this compound exhibits significant binding affinity with various enzymes and receptors. The trifluoromethyl groups enhance the compound's ability to form hydrogen bonds and engage in hydrophobic interactions, which are critical for biological activity.
2. Electroluminescent Properties
The compound has been utilized as an acceptor in the design of emitters that exhibit efficient thermally activated delayed fluorescence (TADF). This property is particularly valuable in optoelectronic applications . The compounds synthesized from this base demonstrate broad charge-transfer-state absorption and stable electroluminescence under varying conditions .
3. Case Studies
A notable case study involved the synthesis of donor–acceptor–donor architectures using this compound. The resulting materials showed promising characteristics for use in light-emitting devices, exhibiting stable cyan electroluminescence at different concentrations and voltages .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound include:
- Lipophilicity : Enhanced lipophilicity due to trifluoromethyl groups facilitates better membrane penetration.
- Hydrogen Bonding : The presence of fluorinated groups allows for strong hydrogen bonding interactions with biological macromolecules.
- Stability : The chemical stability provided by the trifluoromethyl groups allows for prolonged activity in biological systems.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Bis(trifluoromethyl)benzene | Lacks trifluoromethylthio group | Simpler structure; different reactivity |
| Trifluoromethyl phenyl sulfide | Contains sulfur but fewer fluorinated groups | Less complex; different chemical behavior |
| 1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene | Similar fluorinated structure | Different substitution pattern on the benzene ring |
属性
分子式 |
C9H2F10S |
|---|---|
分子量 |
332.16 g/mol |
IUPAC 名称 |
2-fluoro-1,4-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
InChI 键 |
PNVQOQBQOQBCAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)SC(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















